Ampicillin
Overview
Description
Ampicillin is a semi-synthetic derivative of penicillin, belonging to the beta-lactam class of antibiotics. It is widely used to treat a variety of bacterial infections caused by both gram-positive and gram-negative bacteria. This compound was first discovered in 1958 and has since become a cornerstone in the treatment of bacterial infections due to its broad-spectrum activity and effectiveness .
Mechanism of Action
Target of Action
Ampicillin, also known as Aminobenzylpenicillin, primarily targets the Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It works by binding to the PBPs, which prevents the cross-linking of peptidoglycan chains during the cell wall synthesis . This inhibition results in weakened cell walls and eventual lysis (breakdown) of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By binding to PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .
Pharmacokinetics
This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of less than 30-55% . The protein binding of this compound is between 15 to 25% . It is metabolized to a certain extent, with 12 to 50% of the drug being metabolized . The majority of the drug (75 to 85%) is excreted unchanged in the urine within 24 hours . The elimination half-life of this compound is approximately 1 hour .
Result of Action
The primary result of this compound’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, this compound causes the bacterial cell walls to weaken, leading to cell lysis . This makes this compound effective against a variety of gram-positive and gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases, enzymes produced by some bacteria, can degrade this compound, reducing its effectiveness . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances this compound’s efficacy in different environments .
Biochemical Analysis
Biochemical Properties
Ampicillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to penicillin binding proteins (PBPs) . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is used to prevent and treat a number of bacterial infections, such as respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . It may also be used to prevent group B streptococcal infection in newborns . Common side effects include rash, nausea, and diarrhea .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, this compound inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
This compound is also stable at 35 ° C in such closed systems for nine weeks . Stability decreases significantly in the presence of sugars . All penicillin derivatives produce their bactericidal effects by inhibition of bacterial cell wall synthesis .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, in dogs, incoordination is associated with very high doses . In guinea pigs, chinchillas, birds, snakes, and turtles, these animals are sensitive to procaine penicillin .
Metabolic Pathways
This compound is metabolized in the body with 12 to 50% of the drug being metabolized . The metabolites of this compound include penicilloic acid . It is excreted 75 to 85% through the kidneys .
Transport and Distribution
The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue . After equilibrium, drug concentrations in tissues and in extracellular fluids are reflected by the plasma concentration .
Subcellular Localization
While the exact subcellular localization of this compound is not explicitly stated in the literature, it is known that this compound works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This suggests that this compound targets the cell wall of bacteria, which is located outside the cytoplasmic membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ampicillin is typically synthesized through the enzymatic catalytic condensation of two key raw materials: 6-aminopenicillanic acid and d-phenylglycine methylester hydrochloride. This method is preferred over traditional chemical synthesis due to its higher selectivity and fewer by-products .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and enzymatic processes. The enzymatic route involves the suspension-to-suspension reaction, which reduces the condensation time between the beta-lactam nucleus and the acylating agent . This method is advantageous as it avoids complex reactions and purification problems associated with chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Ampicillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by hydroxyl radicals, leading to the degradation of the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used for the oxidation of this compound.
Substitution: d-phenylglycine methylester hydrochloride is used in the amidation reaction.
Major Products:
Scientific Research Applications
Ampicillin has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Ampicillin is often compared with other beta-lactam antibiotics, such as:
Amoxicillin: Similar to this compound but has better oral absorption and is less effective against shigellosis.
Methicillin: Used to treat infections caused by penicillin-resistant Staphylococcus aureus.
Carbenicillin: Effective against Pseudomonas aeruginosa but less stable in acidic conditions.
This compound’s broad-spectrum activity and stability against beta-lactamases make it unique among beta-lactam antibiotics .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate) | |
Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022602 | |
Record name | Ampicillin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C) | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
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Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Ampicillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Ampicillin interferes with an autolysin inhibitor., SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERICIDAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin binding proteins located on the inner membrane of the bacterial cell wall. Penicillin binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
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Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products. | |
Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, White crystalline powder or as white, needle-like crystals | |
CAS No. |
69-53-4 | |
Record name | Ampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
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Record name | Ampicillin | |
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Record name | Ampicillin | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
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Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C, with decomposition, 208 °C | |
Record name | Ampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMPICILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ampicillin exert its antibacterial effect?
A1: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [, ] PBPs are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H19N3O4S. It has a molecular weight of 349.41 g/mol. [, ]
Q3: Is there a spectroscopic method for quantifying this compound?
A3: Yes, a spectrophotometric method has been developed to quantify this compound Sodium. The method involves acetylation with acetic anhydride followed by reaction with imidazole and mercuric chloride to form a measurable mercaptide derivative at 325 nm. []
Q4: What is the stability of this compound under different conditions?
A4: this compound's stability can be affected by various factors. For instance, it degrades in the presence of acids, and certain degradation products can interfere with its quantification. [] Furthermore, its stability in different formulations and storage conditions is a crucial consideration for its efficacy. [, ]
Q5: Does this compound possess catalytic properties?
A5: While this compound itself is not known for catalytic properties, its interaction with bacterial enzymes like β-lactamases involves catalytic hydrolysis. [] Understanding the kinetics of this interaction is vital for combating antibiotic resistance.
Q6: Have computational methods been applied to this compound research?
A6: Yes, computational methods like molecular modeling have been employed to study this compound's interaction with drug delivery systems, such as carbon nanotubes. These studies aim to understand and optimize the binding characteristics for potential applications in targeted drug delivery. [] Additionally, QSAR models could be developed to predict the activity of this compound analogs based on their structural features. []
Q7: How do modifications to the this compound structure affect its activity?
A7: Modifications to the side chain of this compound can significantly impact its activity. For instance, introducing a lipophilic side chain generally increases its affinity for β-lactamases, potentially leading to increased resistance. [] Conversely, adding a polar or bulky group can decrease its affinity and potentially enhance its efficacy against resistant strains. []
Q8: What are some formulation strategies to improve this compound's stability and bioavailability?
A8: Different formulations, such as capsules, tablets, and esters, have been investigated to improve this compound's absorption and bioavailability. [] Research has focused on optimizing the rate of this compound transfer into solution from these various dosage forms. [] Further research explores the use of drug delivery systems, like collagen-polyurethane hydrogels coupled with metal-organic frameworks, to control the release of this compound, enhancing its efficacy and potentially reducing the required dosage. []
Q9: What is known about the pharmacokinetics of this compound?
A9: this compound is well-absorbed orally, and its pharmacokinetic profile has been studied extensively. [, ] Factors such as formulation, route of administration, and patient characteristics like renal function can influence its absorption, distribution, metabolism, and excretion. [, ] For example, simultaneous administration of this compound with certain cephalosporins can affect its penetration into cerebrospinal fluid. []
Q10: How does the dosage of this compound relate to its efficacy?
A10: Studies have shown that higher dosages of this compound, administered less frequently, can lead to higher drug concentrations in both serum and sputum, often exceeding the minimum inhibitory concentrations for common respiratory pathogens. [] This "pulse dosing" strategy has been found to improve clinical response and reduce relapse rates in patients with chronic bronchitis. []
Q11: What in vitro and in vivo models are used to study this compound's efficacy?
A11: Various in vitro and in vivo models are used to investigate this compound's efficacy. Cell-based assays assess its activity against different bacterial species. [, ] Animal models, like those using rabbits and rats, help understand its efficacy in treating infections like meningitis and cerebritis. [] Clinical trials evaluate its safety and efficacy in treating various bacterial infections in humans. [, , , ]
Q12: What are the primary mechanisms of resistance to this compound?
A12: The most prevalent resistance mechanism is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. [, , , , ] Another mechanism involves mutations in penicillin-binding proteins (PBPs), reducing this compound's binding affinity and therefore its efficacy. [, , ]
Q13: How does this compound resistance relate to other antibiotics?
A13: Cross-resistance is a significant concern with this compound. Exposure to sub-lethal doses can lead to the development of resistance not only to this compound but also to other classes of antibiotics. [] This highlights the importance of prudent antibiotic use and the need for novel therapeutic strategies to combat multidrug-resistant bacteria.
Q14: What is the safety profile of this compound?
A14: This Q&A focuses on the scientific aspects of this compound, excluding information related to drug side effects, interactions, or contraindications. For such information, please consult relevant medical resources or healthcare professionals.
Q15: What are some strategies to enhance this compound's delivery to specific targets?
A15: Researchers are exploring the use of nanotechnology, specifically carbon nanotubes, as potential drug delivery vehicles for this compound. This approach aims to improve drug targeting, bioavailability, and reduce off-target effects. [] Another strategy utilizes the conjugation of this compound with siderophores like pyoverdin, exploiting the bacterial iron uptake pathway to deliver the drug selectively into the target cells, particularly Pseudomonas aeruginosa. []
Q16: Are there any biomarkers associated with this compound efficacy?
A16: While the provided articles do not delve into specific biomarkers for predicting this compound efficacy, research in this area is crucial. Identifying biomarkers could help personalize treatment, monitor treatment response, and potentially predict resistance.
Q17: What analytical techniques are used to characterize and quantify this compound?
A17: Various analytical techniques are employed in this compound research. High-performance liquid chromatography (HPLC) is widely used for separating and quantifying this compound and its metabolites in biological samples like serum and aqueous humor. [] Spectrophotometry is another valuable method for determining this compound concentration, particularly in the presence of degradation products. [] Additionally, microbiological assays are used to determine the Minimum Inhibitory Concentration (MIC), a key parameter for assessing antibiotic susceptibility. [, ]
Q18: What are the environmental concerns associated with this compound?
A18: This Q&A focuses on the scientific aspects of this compound based on the provided research. For information on the environmental impact and degradation of this compound, please consult relevant environmental science resources.
Q19: What factors influence this compound's dissolution and solubility?
A19: The dissolution rate and solubility of this compound can vary depending on the formulation. [] Studies have shown significant differences in the rate of this compound transfer into solution from various dosage forms, including capsules and tablets. [] Optimizing dissolution and solubility is crucial for achieving desired bioavailability and therapeutic efficacy.
Q20: How are analytical methods for this compound validated?
A20: Validating analytical methods for this compound is essential to ensure accuracy, precision, and specificity. [] This involves establishing the linearity of detection, accuracy, and precision within a specified range. [] Proper validation ensures reliable and reproducible results, crucial for research and clinical applications.
Q21: What measures ensure this compound's quality and consistency?
A21: This Q&A focuses on the scientific aspects of this compound based on the provided research. For information on quality control and assurance procedures, please consult relevant pharmaceutical regulations and guidelines.
Q22: Can this compound elicit immunological responses?
A22: this compound, like other β-lactams, can elicit immunological responses, although these are less common than with some other antibiotic classes. [] Further research is necessary to fully understand the immunogenicity of this compound and develop strategies to mitigate any potential adverse effects.
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